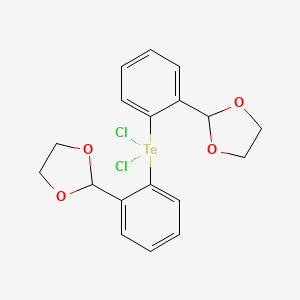
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of morpholine with 3-chloropropylamine to form a substituted morpholine intermediate. This intermediate is then reacted with 2-((p-chlorophenyl)thio)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, ethanol, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating conditions such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Thioether compounds: Molecules containing sulfur-ether linkages similar to the p-chlorophenylthio group.
Aminopropyl derivatives: Compounds with similar aminopropyl groups but different core structures.
Uniqueness
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is unique due to its specific combination of functional groups. The presence of the p-chlorophenylthio group and the morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92724-93-1 |
|---|---|
Formule moléculaire |
C15H23ClN2OS |
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C15H23ClN2OS/c16-14-2-4-15(5-3-14)20-13-7-17-6-1-8-18-9-11-19-12-10-18/h2-5,17H,1,6-13H2 |
Clé InChI |
FWDTYPVGGSPWSH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNCCSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


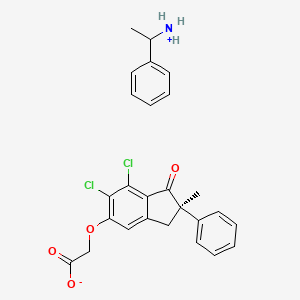
![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)


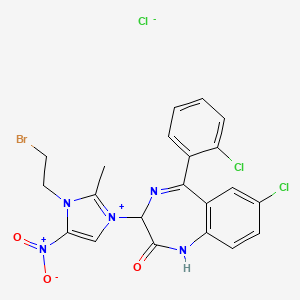
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
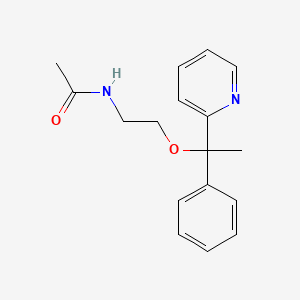
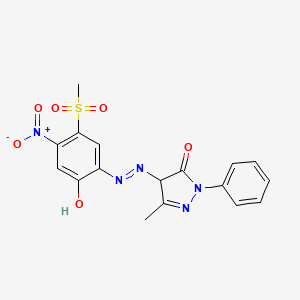
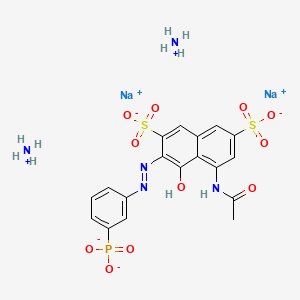
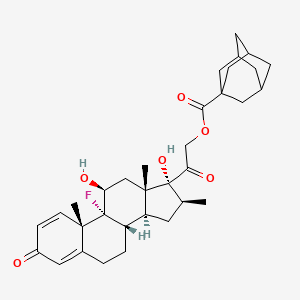

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
